molecular formula C11H19N3O2S B6175422 tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate CAS No. 2551119-54-9

tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate

Cat. No.: B6175422
CAS No.: 2551119-54-9
M. Wt: 257.4
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Description

tert-Butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate: is a compound that features a tert-butyl carbamate group attached to a thiazole ring. This compound is of interest due to its unique chemical structure, which combines the protective tert-butyl carbamate group with the biologically active thiazole ring. Thiazoles are known for their diverse biological activities, making this compound a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the amino-thiazole intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties, making this compound a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Thiazole derivatives have shown promise in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for developing new materials and products.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The carbamate group can protect the molecule from degradation, enhancing its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl (2-morpholin-2-ylethyl)carbamate

Uniqueness

What sets tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate apart is the combination of the thiazole ring and the tert-butyl carbamate group. This unique structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

2551119-54-9

Molecular Formula

C11H19N3O2S

Molecular Weight

257.4

Purity

95

Origin of Product

United States

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